molecular formula C14H21NO4 B13919884 tert-Butyl 4-(2-oxodihydrofuran-3(2H)-ylidene)piperidine-1-carboxylate

tert-Butyl 4-(2-oxodihydrofuran-3(2H)-ylidene)piperidine-1-carboxylate

Cat. No.: B13919884
M. Wt: 267.32 g/mol
InChI Key: CUWQYFYEKJEXKF-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-oxodihydrofuran-3(2H)-ylidene)piperidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a piperidine ring, and a dihydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(2-oxodihydrofuran-3(2H)-ylidene)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursorsCommon reagents used in these reactions include tert-butyl (dimethyl)silyl chloride, n-butyllithium, and dimethylformamide .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(2-oxodihydrofuran-3(2H)-ylidene)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl 4-(2-oxodihydrofuran-3(2H)-ylidene)piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-oxodihydrofuran-3(2H)-ylidene)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4-(2-oxodihydrofuran-3(2H)-ylidene)piperidine-1-carboxylate is unique due to its combination of a piperidine ring and a dihydrofuran moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C14H21NO4

Molecular Weight

267.32 g/mol

IUPAC Name

tert-butyl 4-(2-oxooxolan-3-ylidene)piperidine-1-carboxylate

InChI

InChI=1S/C14H21NO4/c1-14(2,3)19-13(17)15-7-4-10(5-8-15)11-6-9-18-12(11)16/h4-9H2,1-3H3

InChI Key

CUWQYFYEKJEXKF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=C2CCOC2=O)CC1

Origin of Product

United States

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